molecular formula C14H12ClNO2 B3057148 N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide CAS No. 77067-91-5

N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide

Cat. No. B3057148
CAS RN: 77067-91-5
M. Wt: 261.7 g/mol
InChI Key: PZPWYCOYPGJHJT-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized in 2008 and has since been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide involves the inhibition of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of GSK-3 and prevents its phosphorylation and activation. This inhibition leads to the activation of the Wnt/β-catenin signaling pathway, which promotes cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis. In stem cells, it promotes differentiation into various cell types. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide is its specificity for GSK-3. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of GSK-3 in various cellular processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy in various types of cancer and to identify potential combination therapies. Another area of interest is its potential use in regenerative medicine. Further studies are needed to optimize its use in the differentiation of stem cells into various cell types. Finally, further studies are needed to explore its potential therapeutic applications in neurodegenerative disorders.

Scientific Research Applications

N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is involved in cell proliferation and differentiation and is often dysregulated in cancer cells. This compound has also been studied for its potential use in regenerative medicine. It has been shown to promote the differentiation of stem cells into various cell types, including neurons and pancreatic β-cells. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-9-8-10(15)6-7-12(9)16-14(18)11-4-2-3-5-13(11)17/h2-8,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPWYCOYPGJHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632319
Record name N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77067-91-5
Record name N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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